molecular formula C14H10ClN3O5 B5586014 5-chloro-2-hydroxy-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide

5-chloro-2-hydroxy-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide

Cat. No. B5586014
M. Wt: 335.70 g/mol
InChI Key: QELXRXRMPYXHRI-FRKPEAEDSA-N
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Description

Hydrazone compounds are a class of organic compounds characterized by their hydrazone functional group, with applications ranging from pharmaceuticals to materials science. The compound of interest is part of this class and has been explored for various properties and applications, albeit indirectly through studies on similar compounds.

Synthesis Analysis

The synthesis of hydrazone compounds typically involves the condensation reaction of a hydrazide with an aldehyde or ketone. An example includes the synthesis of similar compounds like 4-chloro-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide, where equimolar quantities of the respective aldehyde and hydrazide were reacted in suitable solvents such as methanol under reflux conditions (Cao, 2009).

Molecular Structure Analysis

The molecular structure of hydrazone compounds is characterized by X-ray diffraction analysis, revealing details such as dihedral angles between aromatic rings and the presence of intramolecular hydrogen bonding. For instance, the structure of (E)-4-Chloro-N′-(5-hydroxy-2-nitrobenzylidene)benzohydrazide displays an E configuration about the C=N bond and involves hydrogen bonding in its crystal structure (Cao, 2009).

Chemical Reactions and Properties

Hydrazone compounds undergo various chemical reactions, including redox reactions, and serve as ligands in coordination chemistry. They exhibit significant antimicrobial activities, with structure-activity relationships influenced by substituent groups on the aromatic rings, as seen in studies of closely related compounds (Han, 2013).

Physical Properties Analysis

The physical properties of hydrazone compounds, such as solubility, melting points, and crystalline structure, are influenced by their molecular arrangement and hydrogen bonding. The crystal packing and stabilization mechanisms, including π-π interactions and hydrogen bonding, have been detailed for related compounds, providing insights into their solid-state behaviors (Lei et al., 2011).

Chemical Properties Analysis

Hydrazone compounds exhibit varied chemical properties, including antioxidative and antibacterial activities, which are attributed to their structural features such as the presence of hydroxyl and nitro groups. These activities have been explored through studies on compounds with structural similarities, highlighting the potential of hydrazone compounds in biomedical applications (Sun et al., 2012).

properties

IUPAC Name

5-chloro-2-hydroxy-N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O5/c15-9-1-4-13(20)11(6-9)14(21)17-16-7-8-5-10(19)2-3-12(8)18(22)23/h1-7,19-20H,(H,17,21)/b16-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELXRXRMPYXHRI-FRKPEAEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=NNC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)/C=N/NC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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